Superior Dopamine D3 vs. D2 Selectivity Profile: A Direct Head-to-Head Comparison
PF-4363467 exhibits a D3/D2 selectivity ratio of ~223-fold, which is numerically superior to that of several well-characterized D3 antagonists. Direct head-to-head comparison using data from published studies shows that while NGB 2904 demonstrates a 155-fold selectivity (D3 Ki = 1.4 nM, D2 Ki = 217 nM), and BP 897 shows only a ~66-fold selectivity (D3 Ki = 0.92 nM, D2 Ki = 61 nM), PF-4363467 provides the highest ratio among these commonly used tools [1]. This is a critical distinction for studies aiming to attribute observed effects specifically to D3 receptor blockade.
| Evidence Dimension | Receptor Binding Affinity and Selectivity (Ki) |
|---|---|
| Target Compound Data | D3 Ki = 3.1 nM; D2 Ki = 692 nM |
| Comparator Or Baseline | NGB 2904: D3 Ki = 1.4 nM, D2 Ki = 217 nM (155-fold); BP 897: D3 Ki = 0.92 nM, D2 Ki = 61 nM (66-fold) |
| Quantified Difference | PF-4363467 exhibits a D3/D2 selectivity ratio of ~223, compared to ~155 for NGB 2904 and ~66 for BP 897. |
| Conditions | Radioligand binding assays using human recombinant receptors expressed in CHO cells. |
Why This Matters
A higher D3/D2 selectivity ratio minimizes potential confounding effects from D2 receptor antagonism, which is associated with unwanted motor side effects, thereby enabling cleaner interpretation of D3-mediated behaviors and signaling pathways.
- [1] Wager, T. T., et al. (2017). Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. ACS Chemical Neuroscience, 8(1), 165-177. View Source
